[(4-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine
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Overview
Description
(4-Methylpyrimidin-2-yl)methylamine is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and an isopropylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrimidin-2-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrimidine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (4-Methylpyrimidin-2-yl)methylamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrimidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
(4-Methylpyrimidin-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with a similar pyrimidine core but lacking the isopropylamine group.
4-Methyl-2-aminopyrimidine: Similar structure but without the isopropylamine substitution.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
(4-Methylpyrimidin-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an isopropylamine group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(4-methylpyrimidin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)11-6-9-10-5-4-8(3)12-9/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
LLWOZBYHLRPPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)CNC(C)C |
Origin of Product |
United States |
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